molecular formula C6H4N2OS2 B186077 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 117516-97-9

2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B186077
CAS No.: 117516-97-9
M. Wt: 184.2 g/mol
InChI Key: SJFBCDCLMGDIRN-UHFFFAOYSA-N
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Description

2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One efficient synthetic route involves the reaction of azides obtained from Baylis-Hillman adducts with triphenylphosphine to form iminophosphoranes. These intermediates then react with carbon disulfide at 40°C to produce isothiocyanates. The isothiocyanates subsequently react with primary amines to yield thiourea intermediates, which are converted into the target compound in the presence of potassium carbonate or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes the use of microwave irradiation to expedite the synthesis process, reducing reaction times significantly compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its unique thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Properties

IUPAC Name

2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS2/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFBCDCLMGDIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394066
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-97-9
Record name 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Amino-thiophene-3-carboxlic acid amide (28.4 g, 0.2 mol) and potassium ethylxanthate (96 g, 3 eq) were mixed together and added to DMF (1000 mL). The resulting mixture was heated to 150° C. for about six hours. The solvent (DMF) was removed on the rotovap under high vacuum at 90° C. The residue was diluted with 600 mL of aqueous citric acid (5%) and cooled to 0° C. and stirred for about 30 minutes. The tan powder was filtered and dried overnight to give 25.6 g of the title compound ((M+H)+=185, M.P.>300° C.).
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What are the potential therapeutic applications of 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one derivatives?

A: Research suggests that these compounds hold promise as potential therapeutic agents for inflammatory diseases and phenylketonuria (PKU). Specifically, some derivatives have shown significant in vitro inhibition of COX-2, a key enzyme involved in inflammation [, , ]. Additionally, two specific compounds, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one, have demonstrated the ability to stabilize mutant forms of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU, potentially offering a novel therapeutic strategy for this genetic disorder [].

Q2: How does the structure of this compound impact its biological activity?

A: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it highlights that modifications to the core structure can significantly impact biological activity. For example, introducing a methanesulfonamide group to the 3-amino position of this compound resulted in derivatives with noteworthy COX-2 inhibitory activity []. Similarly, the presence of specific substituents in compounds like 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one and 5,6-dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3- d]pyrimidin-4(1H)-one proved crucial for their ability to stabilize PAH []. These findings underscore the importance of systematic structural modifications in optimizing the desired biological activity of this class of compounds.

Q3: Are there established synthetic routes for the production of this compound derivatives?

A: Yes, researchers have developed various synthetic approaches. One method involves the base-catalyzed cyclocondensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with isothiocyanates, leading to the formation of 3-substituted-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones []. Interestingly, employing microwave irradiation in this reaction allowed for the isolation of the uncyclized intermediates, ethyl 4,5-dimethyl-2-[(substituted carbamothioyl)amino]thiophene-3-carboxylates, providing valuable insights into the reaction mechanism []. These synthetic strategies pave the way for the development of more efficient and diverse libraries of this compound derivatives for further investigation.

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